molecular formula C25H24N2O3S B7711915 N-(3,4-dimethylphenyl)-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]benzenesulfonamide

N-(3,4-dimethylphenyl)-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]benzenesulfonamide

Cat. No.: B7711915
M. Wt: 432.5 g/mol
InChI Key: NRFMSBYULUXCMA-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzenesulfonamide group, a quinoline moiety, and dimethylphenyl substituents, which contribute to its distinctive chemical behavior.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-17-12-13-22(14-19(17)3)27(31(29,30)23-10-5-4-6-11-23)16-21-15-20-9-7-8-18(2)24(20)26-25(21)28/h4-15H,16H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFMSBYULUXCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC(=C(C=C3)C)C)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative, followed by the introduction of the benzenesulfonamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides or sulfonamide derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-N-[(2-hydroxyquinolin-3-yl)methyl]benzenesulfonamide
  • N-(3,4-dimethylphenyl)-N-[(8-methylquinolin-3-yl)methyl]benzenesulfonamide

Uniqueness

N-(3,4-dimethylphenyl)-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]benzenesulfonamide stands out due to the presence of both the 2-hydroxy and 8-methyl groups on the quinoline moiety, which can significantly influence its chemical reactivity and biological activity. This unique structure may confer advantages in specific applications, such as enhanced binding affinity or selectivity for certain targets.

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